6-Chloro-3-(trifluoromethoxy)picolinic acid
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Overview
Description
6-Chloro-3-(trifluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H3ClF3NO3 and a molecular weight of 241.55 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethoxy group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 6-chloropicolinic acid, is reacted with trifluoromethoxide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(trifluoromethoxy)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-3-(trifluoromethoxy)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(trifluoromethoxy)picolinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methylpicolinic acid: Similar structure but with a methyl group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)picolinic acid: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-3-(trifluoromethoxy)picolinic acid is unique due to the combination of the chlorine atom and the trifluoromethoxy group, which imparts distinct chemical properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3ClF3NO3 |
---|---|
Molecular Weight |
241.55 g/mol |
IUPAC Name |
6-chloro-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(15-7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) |
InChI Key |
FAUXVMHIRXXEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
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